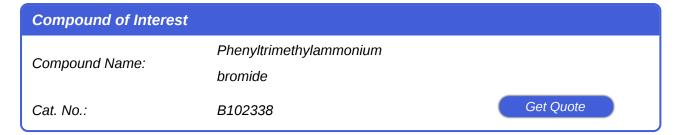


Toxicological data and safety profile of Phenyltrimethylammonium bromide

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An In-depth Technical Guide on the Toxicological Data and Safety Profile of **Phenyltrimethylammonium Bromide**

For Researchers, Scientists, and Drug Development Professionals Introduction

Phenyltrimethylammonium bromide (PTMA), a quaternary ammonium salt, is composed of a phenyl group attached to a nitrogen atom which is further bonded to three methyl groups.[1] It typically presents as a white to off-white crystalline solid soluble in polar solvents like water and alcohols.[1] Due to its surfactant properties, stemming from both hydrophobic (phenyl group) and hydrophilic (trimethylammonium moiety) characteristics, PTMA is utilized as a phase transfer catalyst in organic synthesis and has applications as an antimicrobial agent.[1][2][3] This document provides a comprehensive overview of the available toxicological data and the safety profile of **Phenyltrimethylammonium bromide** to guide its safe handling and use in research and development.

Hazard Identification and Classification

Phenyltrimethylammonium bromide is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are related to irritation and acute toxicity.



GHS Hazard Statements:

- H315: Causes skin irritation.[4][5][6]
- H319: Causes serious eye irritation.[4][6]
- H335: May cause respiratory irritation.[4]

The substance is considered toxic by ingestion and skin absorption.[4][7]

Summary of Toxicological Data

The available quantitative toxicological data for **Phenyltrimethylammonium bromide** is limited primarily to acute toxicity studies. A summary of these findings is presented below.



Toxicity Endpoint	Test Species	Route of Administratio n	Value	Observed Effects	Reference
Acute Toxicity (LD50)	Mouse	Intravenous	4 mg/kg	Respiratory depression	[4][7]
Skin Corrosion/Irrit ation	Not specified	Dermal	Category 2 Irritant	Causes skin irritation	[4][5][6]
Eye Damage/Irrita tion	Not specified	Ocular	Category 2 Irritant	Causes serious eye irritation	[4][5][6]
STOT-Single Exposure	Not specified	Inhalation	Category 3	May cause respiratory irritation	[4][5][6]
Chronic Toxicity	No data available	-	-	-	-
Mutagenicity	No data available	-	-	-	-
Carcinogenici ty	No data available	-	-	No ingredient is listed as a carcinogen by IARC.[8]	[6][8]
Reproductive Toxicity	No data available	-	-	-	[6]

STOT: Specific Target Organ Toxicity

Key Toxicity Endpoints Acute Toxicity

The most significant quantitative toxicological value identified is the intravenous LD50 in mice, which is 4 mg/kg.[4][7] The primary toxic effect observed at lethal doses was respiratory



depression.[4][7][9] The substance is also noted to be toxic by ingestion and skin absorption.[4]
[7]

Irritation and Sensitization

Phenyltrimethylammonium bromide is a confirmed skin and strong eye irritant.[4][5][6][7] It is classified as a Category 2 irritant for both skin and eyes.[5][6] Inhalation may cause severe irritation of the respiratory tract, leading to symptoms such as a sore throat, coughing, and shortness of breath.[4][10]

Chronic Toxicity, Mutagenicity, and Carcinogenicity

As of the latest available data, the toxicological properties of **Phenyltrimethylammonium bromide** have not been thoroughly investigated.[6][8] There are no available studies on its potential for chronic toxicity, germ cell mutagenicity, or carcinogenicity.[6][8] The International Agency for Research on Cancer (IARC) does not list any component of this product at levels greater than or equal to 0.1% as a probable, possible, or confirmed human carcinogen.[8]

Reproductive and Developmental Toxicity

There is no specific data available regarding the reproductive or developmental toxicity of **Phenyltrimethylammonium bromide**.[6]

Experimental Protocols

Specific experimental protocols for the toxicological evaluation of **Phenyltrimethylammonium bromide** are not detailed in the publicly available literature. However, a generalized protocol for determining acute intravenous toxicity (LD50) in rodents, based on standard health effects test guidelines, is provided below for reference.

Generalized Protocol: Acute Intravenous Toxicity (LD50) in Mice

1. Objective: To determine the median lethal dose (LD50) of **Phenyltrimethylammonium bromide** that causes mortality in 50% of the test population following a single intravenous injection.

Foundational & Exploratory



- 2. Regulatory Compliance: The study should be conducted in compliance with Good Laboratory Practice (GLP) regulations, such as those issued by the U.S. FDA (21 CFR Part 58).[11]
- 3. Test Animals:
- Species: Mouse (e.g., Swiss albino).
- Number: At least 5-10 rodents per sex per group.[11]
- Health: Young, healthy adult animals, acclimatized to laboratory conditions for at least one week.
- 4. Materials and Methods:
- Test Substance Preparation: **Phenyltrimethylammonium bromide** is dissolved in a suitable sterile vehicle (e.g., saline) to achieve the desired concentrations for dosing.
- Dose Groups: A minimum of three dose levels are used, plus a concurrent control group
 receiving the vehicle only.[11] Doses are selected based on preliminary range-finding studies
 to span a range expected to cause 0% to 100% mortality.
- Administration: A single, precisely measured dose is administered via intravenous injection (e.g., into the tail vein).
- Observation Period: Animals are observed for a period of 14 days.[11]
- 5. Observations:
- Mortality: The number of deaths in each group is recorded.
- Clinical Signs: Animals are observed for signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions, coma) at regular intervals: immediately after dosing, at 1, 4, and 24 hours, and daily thereafter.[11]
- Body Weight: Individual animal weights are recorded prior to dosing and at the end of the study.

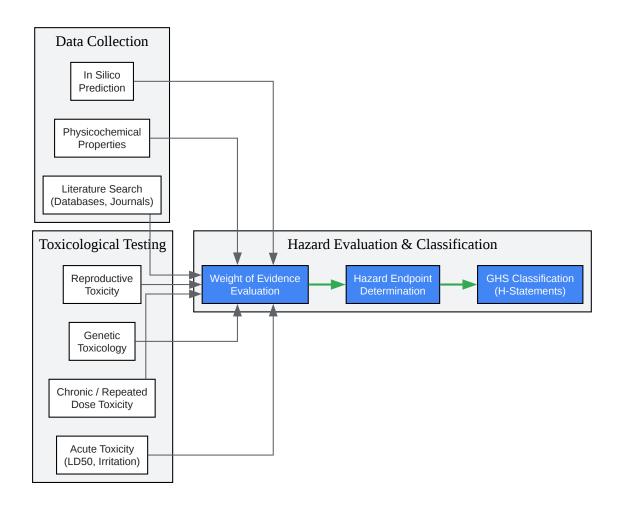


- Pathology: A gross necropsy is performed on all animals (those that die during the study and those euthanized at its conclusion).
- 6. Data Analysis: The LD50 value is calculated using a standard statistical method, such as the Probit or Logit method.

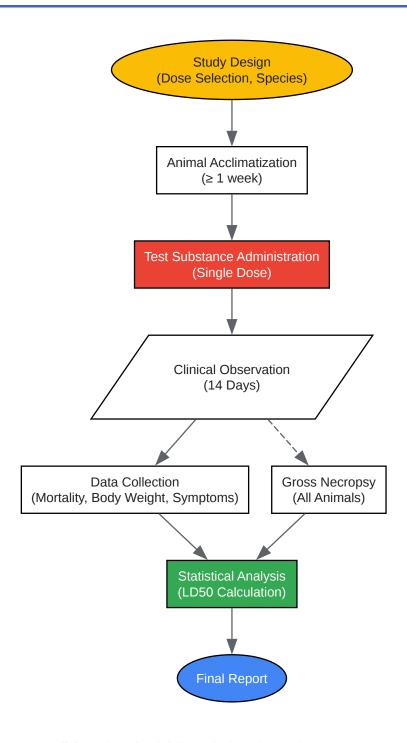
Visualizations: Workflows and Logic

The following diagrams illustrate key workflows relevant to assessing the toxicology of a chemical substance.









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